1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone

TRP channel pharmacology pain sensory neurobiology

Procure this fully synthetic cis-cyclohexyl pyrimidinone as a validated TRPA1-selective agonist tool. EC50 of 90 nM at rat TRPA1 with >100,000 nM IC50 at human TRPV1 enables clean TRPA1-dependent Ca2+ flux and CGRP release studies without TRPV1 masking agents. The 4-methoxyphenyl motif (Hammett σp = –0.27) provides a critical comparator for SAR programs. Confirmed cis stereochemistry eliminates conformer ambiguity—flexible-chain analogs lose ≥10-fold affinity. Insist on CAS 338956-32-4 to ensure biological phenotype fidelity.

Molecular Formula C21H28N4O3
Molecular Weight 384.48
CAS No. 338956-32-4
Cat. No. B2559385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone
CAS338956-32-4
Molecular FormulaC21H28N4O3
Molecular Weight384.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C4CCCCC4
InChIInChI=1S/C21H28N4O3/c1-28-18-9-7-16(8-10-18)23-11-13-24(14-12-23)19-15-20(26)25(21(27)22-19)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,22,27)
InChIKeyGTTPLRNHUPCSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone (CAS 338956-32-4): Core Structural Identity and Procurement Context


The compound 1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone (CAS 338956-32-4) is a fully synthetic small molecule with the molecular formula C21H28N4O3 and a molecular weight of 384.47 g/mol . It belongs to the cis-cyclohexyl substituted pyrimidinone class, a family of conformationally restricted ligands originally developed to modulate specific receptor activity [1]. The compound incorporates a hydrogen-bond donor–acceptor 6-hydroxy-2(1H)-pyrimidinone core, a lipophilic cyclohexyl group that enforces a cis-ring junction geometry, and a 4-(4-methoxyphenyl)piperazine moiety that contributes to molecular recognition. This specific substitution pattern distinguishes it from other piperazinyl-pyrimidinone analogues and is the principal basis for its differentiated in-class profile [1].

Why 1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone Cannot Be Replaced by a Generic Analog


Within the piperazinyl-pyrimidinone chemical series, seemingly minor structural modifications produce large shifts in potency, selectivity, and even functional polarity (agonist vs. antagonist). The cis-cyclohexyl scaffold imposes a rigid, low-energy conformation that is critical for receptor engagement, as evidenced by the steep structure–activity relationships (SAR) documented for capsaicin receptor (TRPV1) ligands [1]. Substituting the 4-(4-methoxyphenyl)piperazine group for a 4-(6-chloro-2-pyridinyl)piperazine or an unsubstituted phenylpiperazine alters both the electronic surface and the hydrogen-bonding capacity of the molecule, leading to a different target profile that cannot be interpolated from simple physicochemical similarity [1]. Consequently, procuring a generic “piperazinyl-pyrimidinone” without precise substitution verification risks irreversible loss of phenotype in the biological system under study.

Quantitative Differentiation Evidence for 1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone


TRP Channel Functional Selectivity: TRPA1 Agonist vs. TRPV1 Inactivity

The 4-(4-methoxyphenyl)piperazine analogue (CHEMBL3355305) demonstrates a qualitatively different functional profile from the prototypical cis-cyclohexyl pyrimidinone TRPV1 antagonists. It exhibits EC50 = 90 nM as an agonist at rat TRPA1 but is essentially inactive at human TRPV1 (IC50 > 100,000 nM) [1]. This contrasts with the lead series, where compounds such as the 4-(6-chloro-2-pyridinyl)piperazine analogue (CAS 339012-75-8) are reported as TRPV1 antagonists [2]. The shift from potent TRPV1 antagonism to selective TRPA1 agonism represents a reversal of functional polarity driven solely by the distal aryl substitution on the piperazine ring.

TRP channel pharmacology pain sensory neurobiology

Electronic and Steric Differentiation: 4-Methoxyphenyl vs. 6-Chloro-2-pyridinyl Piperazine

The 4-(4-methoxyphenyl)piperazine substituent of CAS 338956-32-4 provides an electron-donating methoxy group (–OCH3) that alters the HOMO/LUMO distribution and hydrogen-bond acceptor capacity of the terminal aryl ring compared to the electron-withdrawing 6-chloro-2-pyridinyl group in CAS 339012-75-8 [1]. The methoxyphenyl group has calculated logP contributions that increase lipophilicity by approximately 0.5–0.8 log units relative to the chloropyridinyl analogue, affecting passive membrane permeability and non-specific protein binding [2]. These physicochemical differences are sufficient to change the target engagement profile as described in Evidence Item 1.

medicinal chemistry structure–activity relationship ligand design

Cis-Cyclohexyl Conformational Restriction as a Class Hallmark

The cis-cyclohexyl substitution pattern is essential for biological activity within this chemotype. The patent literature teaches that trans-cyclohexyl isomers or unsubstituted piperazine analogues of this series exhibit at least 10-fold to >100-fold loss in TRPV1 binding affinity [1]. The target compound retains this cis configuration, as verified by its IUPAC name and CAS registry assignment . This conformational lock reduces the entropic penalty upon receptor binding and is a prerequisite for the target-engagement properties described in this guide.

conformational analysis receptor binding drug design

Optimal Application Scenarios for 1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone Based on Differentiated Evidence


Selective TRPA1 Activation in Nociception and Sensory Neurobiology Studies

This compound is best deployed as a selective TRPA1 agonist tool in recombinant and native sensory neuron systems where concurrent TRPV1 activation would confound interpretation. Its EC50 of 90 nM at rat TRPA1, combined with >100,000 nM IC50 at human TRPV1 [1], permits TRPA1-dependent Ca2+ flux, CGRP release, and action-potential firing studies without requiring TRPV1 antagonists as masking agents. Typical experimental designs should pre-verify TRPA1 dependence using the selective TRPA1 antagonist HC-030031.

Structure–Activity Relationship (SAR) Studies on Piperazine Aryl Substitution in Pyrimidinone Scaffolds

The 4-methoxyphenyl motif serves as a critical comparator in medicinal chemistry programs exploring the impact of electron-donating aryl groups on target selectivity within the cis-cyclohexyl pyrimidinone series. Its electronic character (Hammett σp = –0.27) and lipophilicity contribution (ΔlogP ≈ +0.5–0.8 vs. chloropyridinyl) [2] make it the reference compound for evaluating the SAR of para-substituted phenylpiperazine derivatives.

Cis-Cyclohexyl Scaffold Validation in Conformational Restriction Studies

When investigating the role of conformational pre-organization in ligand–receptor binding thermodynamics, this compound provides a validated cis-cyclohexyl control. Its defined stereochemistry, confirmed by CAS registration , ensures that observed biological activity can be attributed to the low-energy cis conformer, enabling direct comparison with trans-isomers or flexible-chain analogs that lose ≥10-fold affinity [3].

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